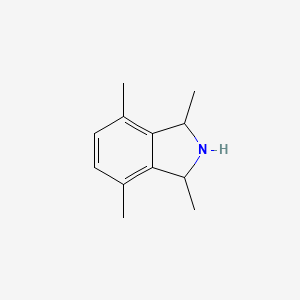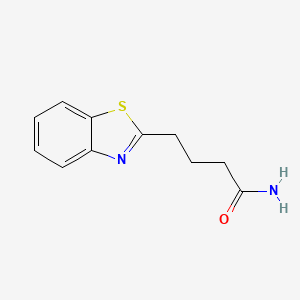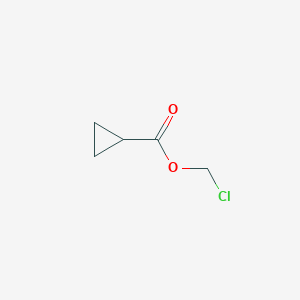
Chloromethyl cyclopropanecarboxylate
Overview
Description
Chloromethyl cyclopropanecarboxylate is a chemical compound with the CAS Number: 100108-45-0 . It has a molecular weight of 134.56 . The IUPAC name for this compound is chloromethyl cyclopropanecarboxylate .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid, a related compound, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular structure of Chloromethyl cyclopropanecarboxylate consists of a cyclopropane ring attached to a carboxylic acid group . The InChI code for this compound is 1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 .Chemical Reactions Analysis
The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride catalyzed by zinc chloride or other Lewis acid to form chloromethyl arenes . This reaction is performed with care as it produces highly carcinogenic bis(chloromethyl) ether as a by-product .Physical And Chemical Properties Analysis
Chloromethyl cyclopropanecarboxylate is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Bioactivity
Chloromethyl cyclopropanecarboxylate derivatives demonstrate significant potential in bioactive applications. For instance, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which are synthesized using cyclopropanecarboxylic acid, show excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Chemical Synthesis
Pharmaceutical Research
Chloromethyl cyclopropanecarboxylate derivatives are significant in pharmaceutical research. One example is 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074), a γ‐secretase modulator studied for its effects on brain β‐amyloid pathology and spatial memory in Alzheimer's disease models (Imbimbo et al., 2009).
Vibrational Spectra Analysis
Research into the vibrational spectra and conformations of chloromethyl cyclopropane derivatives, such as (chloromethyl)cyclopropane, contributes to a deeper understanding of their physical properties. Studies in this area analyze these compounds in various physical states, providing insights into their structural characteristics (Kalasinsky & Wurrey, 1980).
Material Science
In material science, chloromethyl cyclopropanecarboxylate derivatives have been used in the development of photosensitive materials. For instance, the copolymerization of 2-chloromethyl-1-(p-vinyl phenyl)cyclopropane with glycidyl methacrylate has led to the creation of photosensitive copolymers with significant potential in photochemical structuring (Guliyev, Sadygova, Gulverdashvili, Aliyeva, & Tagiyev, 2021).
Mechanism of Action
Target of Action
Chloromethyl cyclopropanecarboxylate is a synthetic compound with a unique structure
Mode of Action
It’s worth noting that cyclopropane-containing compounds, such as cyhalothrin, are known to disrupt the functioning of the nervous system in organisms . They act as fast-acting axonic excitotoxins, whose toxic effects are mediated by preventing the closure of the voltage-gated sodium channels in axonal membranes . Whether Chloromethyl cyclopropanecarboxylate shares a similar mode of action is a subject for further investigation.
Biochemical Pathways
Cyclopropanecarboxylate, a related compound, is known to be metabolized by the bacterium rhodococcus rhodochrous . The cyclopropanecarboxylate is converted to 3-Hydroxybutyryl-CoA via cyclopropanecarboxyl-CoA, which is then further consumed by the process of oxidative degradation . Whether Chloromethyl cyclopropanecarboxylate affects similar pathways is a subject for further investigation.
Pharmacokinetics
Understanding the pharmacokinetic properties of a compound can help determine the best treatment strategy for drug-related toxicity
Safety and Hazards
The safety information for Chloromethyl cyclopropanecarboxylate includes several hazard statements such as H226, H314, and H318 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .
Future Directions
With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, a related compound, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .
properties
IUPAC Name |
chloromethyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIYAEZKKVCJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597790 | |
| Record name | Chloromethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100108-45-0 | |
| Record name | Chloromethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





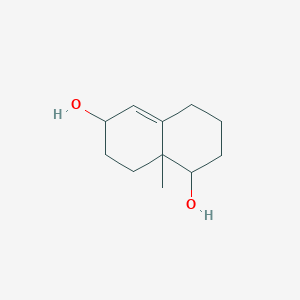


![1-Butanamine, 4-[(phenylmethyl)thio]-](/img/structure/B3044427.png)

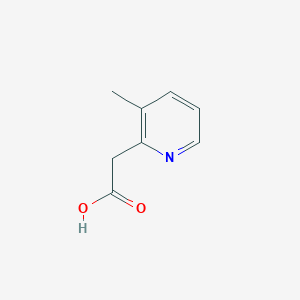

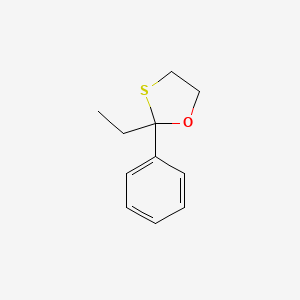
![2-Furancarboxylic acid, 4-[(acetyloxy)methyl]-5-ethyl-, methyl ester](/img/structure/B3044435.png)
